

Application Note: L18-MDP Formulation for Vaccine Adjuvant Studies

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Compound of Interest

Compound Name: *Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH₂*

Cat. No.: *B1243301*

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Executive Summary & Rationale

L18-MDP (6-O-stearoyl-N-acetyl-muramyl-L-alanyl-D-isoglutamine) represents a critical evolution in adjuvant technology. While its parent molecule, Muramyl Dipeptide (MDP), is the minimal bioactive peptidoglycan motif recognized by NOD2, clinical utility of MDP is limited by rapid renal clearance and hydrophilicity.

The L18 Solution: By attaching a stearoyl (C18) fatty acid chain to the MDP core, L18-MDP becomes amphiphilic. This structural modification allows for:

- Anchoring into lipid bilayers (liposomes) or oil droplets (emulsions).
- Extended Half-life by preventing rapid washout.
- Enhanced Uptake by Antigen Presenting Cells (APCs) via passive membrane interaction.

This guide provides a standardized protocol for formulating L18-MDP into stable liposomes, ensuring high encapsulation efficiency and optimal NOD2 activation.

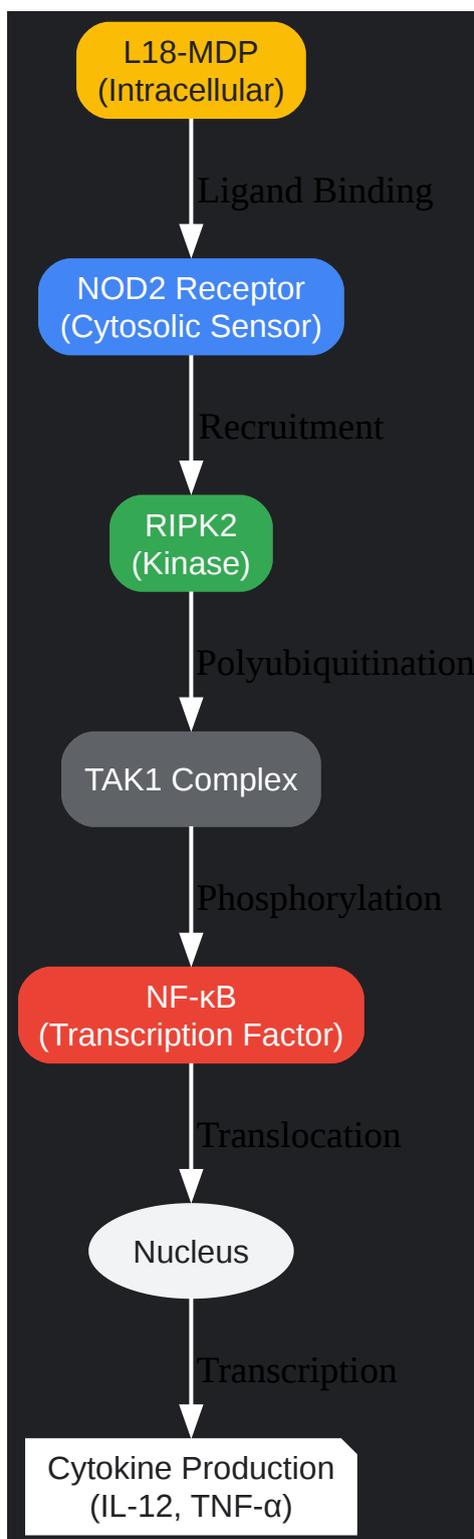
Mechanistic Basis: The NOD2 Pathway

Unlike TLR agonists (which sense surface PAMPs), L18-MDP targets NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), a cytosolic sensor. Effective formulation must ensure the adjuvant is internalized into the cytoplasm.

Mechanism of Action[1][2][3]

- Entry: L18-MDP liposomes are endocytosed by Dendritic Cells (DCs).
- Sensing: L18-MDP binds the Leucine-Rich Repeat (LRR) domain of NOD2.
- Signaling: NOD2 undergoes conformational change, recruiting RIPK2.
- Cascade: RIPK2 polyubiquitination recruits TAK1, leading to NF- κ B nuclear translocation.
- Output: Production of Th1-polarizing cytokines (IL-12, TNF- α , IL-6).

Diagram 1: Intracellular NOD2 Signaling Cascade



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Figure 1: The NOD2 signaling axis.[1][2] L18-MDP activates the RIPK2/NF-κB pathway, distinct from TLR signaling, driving a potent Th1 immune response.

Physicochemical Profile & Solubility

Understanding the amphiphilic nature of L18-MDP is prerequisite to formulation. Do not attempt to dissolve L18-MDP directly in aqueous buffers (PBS/Saline), as it will form unstable aggregates.

Property	Standard MDP	L18-MDP	Formulation Impact
Molecular Weight	~492 g/mol	~758 g/mol	Larger mass requires mass-ratio adjustment.
LogP (Hydrophobicity)	Low (Hydrophilic)	High (Lipophilic)	L18-MDP must be dissolved in organic solvents.
Solubility (Water)	Soluble	Insoluble	Requires vehicle (Liposome/Emulsion).
Solubility (Organic)	Poor in Chloroform	Soluble in DMSO/EtOH	Compatible with thin-film hydration.
Target Location	Cytosol (Transient)	Lipid Bilayer	Anchors in membrane; presents to cytosol after endocytosis.

Protocol: L18-MDP Liposome Formulation

Method: Thin-Film Hydration followed by Extrusion.[3] Objective: Create Large Unilamellar Vesicles (LUVs) ~100-150 nm containing L18-MDP in the bilayer.

Reagents Required[6][7][8]

- L18-MDP: (Lyophilized powder)
- DSPC: (1,2-distearoyl-sn-glycero-3-phosphocholine) - High lipid for stability.

- Cholesterol: Stabilizes the bilayer.
- Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).
- Hydration Buffer: PBS pH 7.4 (sterile).

Step-by-Step Workflow

Phase A: Stock Preparation

- L18-MDP Stock: Dissolve 5 mg L18-MDP in 1 mL Chloroform:Methanol (1:1 v/v).
 - Note: Pure chloroform may not fully dissolve the peptide headgroup; methanol aids solubility.
- Lipid Stock: Dissolve DSPC and Cholesterol in Chloroform to 10 mg/mL.

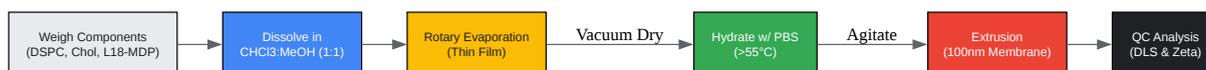
Phase B: Thin Film Formation

- Combine: In a round-bottom flask, mix lipids and adjuvant in the following molar ratio:
 - DSPC : Cholesterol : L18-MDP
 - Ratio: 4 : 1 : 0.25 (Molar)
 - Why? High cholesterol is not needed for adjuvant liposomes (unlike RNA-LNPs); L18-MDP acts as a "lipid" in the bilayer.
- Evaporate: Use a Rotary Evaporator (Rotovap).
 - Bath Temp: 45°C.
 - Pressure:[4][1] Vacuum ramp down to <20 mbar.
 - Result: A thin, translucent film on the flask wall.
- Desiccate: Place flask under high vacuum overnight to remove trace solvents (Critical for in vivo safety).

Phase C: Hydration & Sizing

- Hydrate: Add sterile PBS to the flask. Target total lipid concentration: 5–10 mg/mL.
- Agitate: Rotate flask at 60°C (above DSPC phase transition) for 30 mins.
 - Result: Milky suspension (Multilamellar Vesicles - MLVs).
- Extrude: Pass the suspension through a polycarbonate membrane filter (100 nm or 200 nm pore size) 11 times using a mini-extruder.
 - Temp: Must maintain >60°C during extrusion.
 - Result: Translucent/Opaescent solution (LUVs).

Diagram 2: Formulation Workflow



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Figure 2: Critical path for L18-MDP liposome manufacturing via thin-film hydration.

Quality Control & Validation

Every batch must be validated before in vivo use.

Physical Characterization (DLS)

Use Dynamic Light Scattering (DLS) to measure:

- Z-Average Size: Target 100–150 nm.
 - <80 nm: May indicate mixed micelles (unstable).
 - >200 nm: Risk of rapid clearance by RES (Liver/Spleen) before reaching lymph nodes.

- PDI (Polydispersity Index): Target < 0.2.
 - High PDI indicates aggregation.

Functional Validation (In Vitro)

Assay: HEK-Blue™ NOD2 Cells (InvivoGen).

- Protocol: Treat cells with L18-MDP liposomes (0.1, 1, 10 µg/mL).
- Readout: SEAP (Secreted Embryonic Alkaline Phosphatase) colorimetric assay at 24h.
- Control: Free L18-MDP (dissolved in DMSO, diluted in PBS) often shows lower potency than liposomal L18-MDP due to poor cellular uptake of the free hydrophobic aggregate.

In Vivo Considerations

- Dosing: Typical mouse dose is 10–50 µg of L18-MDP per injection.
- Route:
 - Subcutaneous (SC):[\[5\]](#)[\[6\]](#) Optimal for draining lymph node targeting.
 - Intramuscular (IM): Standard vaccine route.[\[4\]](#)
- Synergy: L18-MDP is rarely used alone. It is most potent when combined with a TLR agonist (e.g., MPLA or CpG) or Alum. The "Multi-Agonist" approach mimics a real pathogen (which presents multiple PAMPs), triggering a synergistic immune response.

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